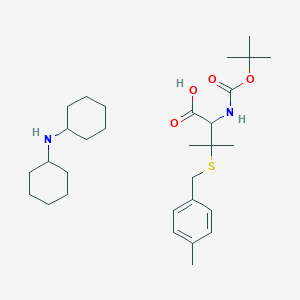

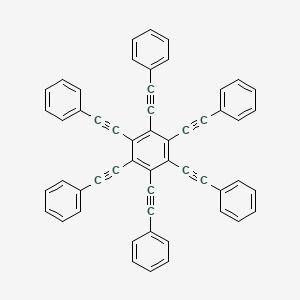

![molecular formula C28H31N3O8S B13386133 2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)

2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The discovery of ND-630 was driven by computationally-guided design and assessment of water energetics in the binding site . The compound was identified through a virtual screening workflow against the dimerization site of the biotin carboxylase domain of acetyl-coenzyme A carboxylase . The synthesis involves a structure-based approach to design novel drug candidates with improved properties and selectivity .

Industrial Production Methods

Industrial production methods for ND-630 involve optimizing the synthetic route to ensure high yield and purity. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

ND-630 primarily undergoes inhibition reactions where it binds to the biotin carboxylase domain of acetyl-coenzyme A carboxylase, preventing dimerization and inhibiting enzymatic activity . This inhibition disrupts the fatty acid synthesis pathway, leading to reduced lipid accumulation .

Common Reagents and Conditions

The synthesis of ND-630 involves reagents that facilitate the binding to the biotin carboxylase domain. Conditions such as controlled temperature, pH, and solvent environment are crucial for the successful synthesis and stability of the compound .

Major Products Formed

The major product formed from the reactions involving ND-630 is the inhibition of acetyl-coenzyme A carboxylase, leading to reduced fatty acid synthesis and lipid accumulation .

Scientific Research Applications

ND-630 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and drug design.

Biology: Investigated for its role in regulating lipid metabolism and its effects on cellular processes.

Medicine: Explored as a potential therapeutic agent for metabolic disorders, non-alcoholic steatohepatitis, and certain cancers

Industry: Utilized in the development of new pharmaceuticals targeting metabolic pathways.

Mechanism of Action

ND-630 exerts its effects by inhibiting the biotin carboxylase domain of acetyl-coenzyme A carboxylase . This inhibition prevents the dimerization of the enzyme, thereby disrupting its enzymatic activity and reducing fatty acid synthesis . The molecular targets include the biotin carboxylase domain and the pathways involved in lipid metabolism .

Comparison with Similar Compounds

ND-630 is compared with other similar compounds such as ND-646 and ND-654 . While ND-646 shows broad tissue absorption, ND-654 has been modified to increase hepatic uptake absorption for effective treatment of hepatocellular carcinoma . ND-630 stands out due to its high potency and selectivity in inhibiting the biotin carboxylase domain of acetyl-coenzyme A carboxylase .

List of Similar Compounds

- ND-646

- ND-654

ND-630’s uniqueness lies in its computationally-guided design, which has resulted in a compound with favorable drug-like properties and high selectivity .

Properties

Molecular Formula |

C28H31N3O8S |

|---|---|

Molecular Weight |

569.6 g/mol |

IUPAC Name |

2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid |

InChI |

InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34) |

InChI Key |

ZZWWXIBKLBMSCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

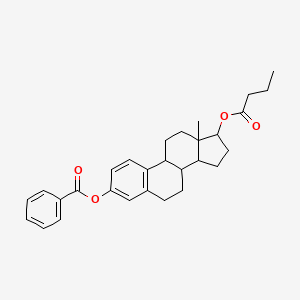

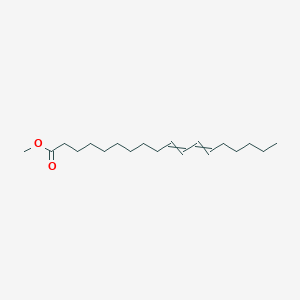

![4-[5-[(3-Benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B13386052.png)

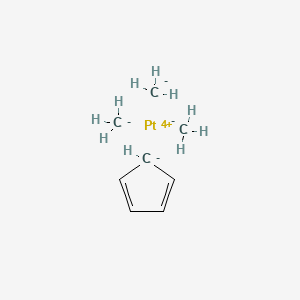

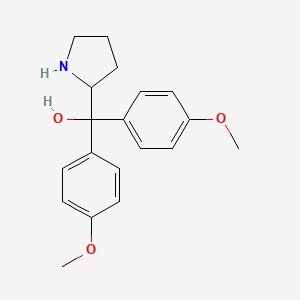

![tert-butyl N-[(E)-[amino-(3-methylphenyl)methylidene]amino]carbamate](/img/structure/B13386059.png)

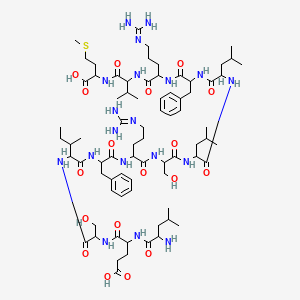

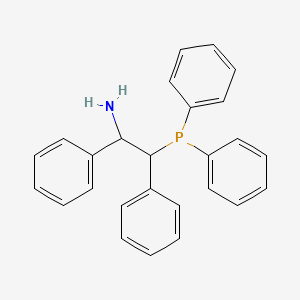

![tert-Butyl (6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13386075.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13386099.png)

![2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid](/img/structure/B13386103.png)

![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-2,2-dioxo-1,3,3a,4,4a,5,6,7,8,8a,9,9a-dodecahydronaphtho[2,3-c]thiophen-6-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2,2-dioxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-naphtho[3,2-c][1,2]thiazol-7-yl]carbamate;ethyl N-[4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-2-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f]indol-7-yl]carbamate](/img/structure/B13386106.png)